2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate
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Overview
Description
The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate” is an organic compound containing several functional groups, including a trifluoromethyl group, a benzyl group, an amino group, and a methylbenzoate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the compound’s overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the trifluoromethyl group could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates that compounds with 2-oxo and trifluoromethyl groups play a crucial role in the synthesis of diverse heterocyclic structures, which are valuable in developing pharmaceuticals and agrochemicals. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with a similar structural motif, is utilized for synthesizing a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Fluorescent Probes for Bioimaging
Compounds containing 2-oxo and trifluoromethyl groups have been developed into fluorescent probes, essential for biological imaging. A study reported the synthesis of radiofluoro-pegylated phenylbenzoxazole derivatives, which displayed high affinity for β-amyloid plaques in Alzheimer's disease, making them potential probes for PET imaging of cerebral β-amyloid plaques (Cui et al., 2012).
Ligand Synthesis for Metal Complexation
The structural framework of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate is conducive to forming ligands capable of complexing with metals. A study demonstrated the condensation of related compounds with 2-aminobenzoic acid, leading to the formation of O,N,O-tridentate ligands that can complex with nickel(II) and copper(II), highlighting their potential in creating new materials and catalysts (Kudyakova et al., 2009).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can participate in key hydrogen bonding interactions with proteins, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with a trifluoromethyl group are often involved in various reactions such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, often enhancing their metabolic stability and lipophilicity .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .
Action Environment
The trifluoromethyl group is generally environmentally benign, which could potentially influence the compound’s action in various environments .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-12-6-8-13(9-7-12)17(24)25-11-16(23)22-10-14-4-2-3-5-15(14)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMRHIRRRPPAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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